Mu-1 Opioid Receptor Selectivity of Meptazinol vs. Morphine
Meptazinol demonstrates a unique mu-1 opioid receptor selectivity profile that distinguishes it from morphine. In receptor binding studies, meptazinol inhibited a portion of 3H-labeled opiate and opioid peptide binding with an IC50 value under 1 nM, specifically targeting the high-affinity mu-1 binding site [1]. This selectivity is further corroborated by a sodium shift index of 8.7 for meptazinol, which is midway between that of the full agonist morphine (22.5) and the antagonist naloxone (1.6), classifying it as a partial agonist [1]. In contrast, morphine's sodium shift of 22.5 is indicative of its full agonist profile. This mechanistic difference translates to a significant reduction in respiratory depression; at equianalgesic doses, morphine (3.5 mg/kg i.v.) significantly lowers pO2 by over 20 mm Hg and raises pCO2 by over 10 mm Hg, whereas meptazinol (10 mg/kg i.v.) has no significant effects on either parameter [1]. This differential profile is crucial for research focused on separating analgesia from adverse effects.
| Evidence Dimension | Mu-1 Binding Affinity (IC50) / Sodium Shift / Respiratory Depression |
|---|---|
| Target Compound Data | IC50 < 1 nM; Sodium shift 8.7; No significant effect on pO2/pCO2 at 10 mg/kg i.v. |
| Comparator Or Baseline | Morphine: Sodium shift 22.5; Significant pO2 decrease (>20 mm Hg) and pCO2 increase (>10 mm Hg) at 3.5 mg/kg i.v. |
| Quantified Difference | Meptazinol's sodium shift is 8.7 vs. morphine's 22.5, indicating partial vs. full agonism. Meptazinol shows no significant respiratory depression at an equianalgesic dose. |
| Conditions | Receptor binding assays; Sodium shift assay; In vivo mouse/rat respiratory measurements |
Why This Matters
This data provides a mechanistic basis for selecting meptazinol over morphine in studies where minimizing respiratory depression is a critical endpoint.
- [1] Spiegel, K., & Pasternak, G. W. (1984). Meptazinol: a novel Mu-1 selective opioid analgesic. Journal of Pharmacology and Experimental Therapeutics, 228(2), 414-419. View Source
